molecular formula C25H35N3O3 B247612 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B247612
M. Wt: 425.6 g/mol
InChI Key: WYNDWJVTCWHMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine, also known as 2C-E, is a synthetic psychoactive substance that belongs to the phenethylamine class of drugs. It was first synthesized by Alexander Shulgin in 1991 and has gained popularity in recent years as a recreational drug. However,

Mechanism of Action

The exact mechanism of action of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act primarily on the serotonin system in the brain, specifically the 5-HT2A receptor. This compound is a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. This results in a more subtle effect on the serotonin system, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. It has been found to increase levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. It also appears to have anti-inflammatory effects and may reduce oxidative stress in the brain. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine in lab experiments is its relative simplicity to synthesize. It is also a potent and selective agonist at the 5-HT2A receptor, making it a useful tool for studying the serotonin system. However, one limitation is that this compound is a psychoactive substance and may have unwanted effects on animal behavior. Careful consideration must be given to the dose and administration method to ensure that the effects of the drug do not confound the results of the experiment.

Future Directions

There are several future directions for research on 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine. One area of interest is its potential as a treatment for anxiety and depression. Further studies on the biochemical and physiological effects of this compound may help to elucidate its therapeutic potential. Another area of interest is the development of more selective agonists at the 5-HT2A receptor, which may have fewer unwanted effects on animal behavior. Additionally, studies on the long-term effects of this compound on the brain and behavior are needed to fully understand the risks and benefits of this drug.

Synthesis Methods

The synthesis of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine involves the reaction of 2,5-dimethoxybenzaldehyde with piperidine to form 1-(2,5-dimethoxybenzyl)piperidine. This is then reacted with 4-(2-methoxyphenyl)piperazine to produce this compound, or this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic effects, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). A study conducted on rats showed that this compound had anxiolytic effects and reduced anxiety-related behaviors. Another study found that this compound had antidepressant effects in rats and increased the levels of serotonin and dopamine in the brain. These findings suggest that this compound may have potential as a treatment for anxiety and depression.

Properties

Molecular Formula

C25H35N3O3

Molecular Weight

425.6 g/mol

IUPAC Name

1-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C25H35N3O3/c1-29-22-8-9-24(30-2)20(18-22)19-26-12-10-21(11-13-26)27-14-16-28(17-15-27)23-6-4-5-7-25(23)31-3/h4-9,18,21H,10-17,19H2,1-3H3

InChI Key

WYNDWJVTCWHMGI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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